molecular formula C11H9FN2O2 B2985977 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439897-63-8

1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No. B2985977
CAS RN: 1439897-63-8
M. Wt: 220.203
InChI Key: GKTNLPZJQBSCPU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid (FBIC) is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Luminescence Sensing Applications

One application in scientific research for compounds structurally related to 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is in the development of luminescence sensors. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrated selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes exhibit potential as fluorescence sensors for chemicals including benzaldehyde and its derivatives, showcasing their utility in chemical sensing technologies (Shi et al., 2015).

Catalysis and Chemical Reactions

Compounds similar to 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid have been explored for their catalytic applications. A study on cyclometalated Ir(III)-NHC complexes, for example, highlighted their efficacy in the acceptorless dehydrogenation of alcohols to carboxylic acids, generating hydrogen gas in the process. These complexes, through intramolecular C-H bond activation, facilitate good-to-excellent yields of carboxylic acids/carboxylates from a broad spectrum of alcohols under mild conditions, with the catalyst being recyclable multiple times without significant loss of activity (Borah et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid are currently unknown. This compound is a derivative of imidazole, a heterocyclic aromatic organic compound. Imidazole derivatives have been found to interact with various biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Based on the properties of imidazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the fluorobenzyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid. Imidazole derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders

Pharmacokinetics

The pharmacokinetic properties of 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s fluorobenzyl group may enhance its lipophilicity, potentially influencing its absorption and distribution . The presence of the carboxylic acid group could also affect its metabolism and excretion, as this group is often involved in phase II metabolic reactions .

Result of Action

Given the broad biological activity of imidazole derivatives, this compound could potentially influence a variety of cellular processes, including signal transduction, gene expression, and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . For 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid, these factors could potentially influence its pharmacokinetics and pharmacodynamics, thereby affecting its overall biological activity.

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTNLPZJQBSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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